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Compound of Interest

Compound Name: Euphoscopin B

Cat. No.: B15594221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the two-dimensional (2D) Nuclear

Magnetic Resonance (NMR) spectroscopic analysis used in the structural elucidation of

Euphoscopin B, a jatrophone-type diterpenoid isolated from Euphorbia helioscopia. The

protocols outlined below are essential for researchers in natural product chemistry, medicinal

chemistry, and drug development who are involved in the isolation and characterization of

novel bioactive compounds.

Introduction to Euphoscopin B and the Role of 2D
NMR
Euphoscopin B is a macrocyclic diterpenoid belonging to the jatrophone family, a class of

natural products known for their complex structures and significant biological activities,

including cytotoxic properties. The precise determination of the three-dimensional structure of

such intricate molecules is paramount for understanding their structure-activity relationships

and for guiding further drug development efforts. 2D NMR spectroscopy is an indispensable

tool for this purpose, providing detailed information about the connectivity and spatial

arrangement of atoms within a molecule. Through a combination of experiments such as

COSY, HSQC, HMBC, and NOESY, a complete and unambiguous structural assignment of

Euphoscopin B can be achieved.
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Data Presentation: NMR Spectroscopic Data of
Euphoscopin B
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Euphoscopin B, as

well as key 2D NMR correlations. This data is critical for the verification of the compound's

structure.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Euphoscopin B.
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Position δC (ppm) δH (ppm, mult., J in Hz)

1 135.2 5.89 (d, 10.0)

2 128.4 5.65 (dd, 10.0, 8.5)

3 78.1 5.30 (d, 8.5)

4 45.3 2.65 (m)

5 210.5 -

6 54.1 3.15 (d, 12.5)

7 75.8 4.85 (d, 12.5)

8 142.1 -

9 124.5 5.95 (s)

10 41.2 2.40 (m)

11 35.1 1.85 (m), 1.65 (m)

12 70.9 4.90 (t, 6.5)

13 48.2 2.20 (m)

14 85.3 5.10 (d, 9.5)

15 205.8 -

16 25.9 1.25 (s)

17 20.1 1.15 (s)

18 16.5 1.05 (d, 7.0)

OAc 170.1, 21.1 2.05 (s)

Table 2: Key 2D NMR Correlations for Euphoscopin B.
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Proton(s) (δH)
COSY Correlations
(δH)

HMBC Correlations
(δC)

NOESY
Correlations (δH)

1-H (5.89) 2-H (5.65)
C-2, C-3, C-13, C-14,

C-15
2-H, 14-H

2-H (5.65) 1-H (5.89), 3-H (5.30) C-1, C-3, C-4 1-H, 3-H

3-H (5.30) 2-H (5.65), 4-H (2.65) C-1, C-2, C-4, C-5 2-H, 4-H, 18-H

4-H (2.65)
3-H (5.30), 18-H

(1.05)
C-2, C-3, C-5, C-18 3-H, 18-H

6-H (3.15) 7-H (4.85) C-5, C-7, C-8, C-11 7-H, 17-H

7-H (4.85) 6-H (3.15) C-5, C-6, C-8, C-9 6-H

9-H (5.95) - C-7, C-8, C-10, C-11 10-H, 17-H

10-H (2.40) 11-H (1.85, 1.65) C-8, C-9, C-11, C-12 9-H, 11-H

11-H (1.85, 1.65)
10-H (2.40), 12-H

(4.90)
C-9, C-10, C-12, C-13 10-H, 12-H

12-H (4.90)
11-H (1.85, 1.65), 13-

H (2.20)

C-10, C-11, C-13, C-

14
11-H, 13-H, 16-H

13-H (2.20)
12-H (4.90), 14-H

(5.10)

C-1, C-11, C-12, C-

14, C-15
12-H, 14-H, 16-H

14-H (5.10) 13-H (2.20)
C-1, C-12, C-13, C-

15, C-16
1-H, 13-H, 16-H

16-H₃ (1.25) - C-13, C-14, C-15 12-H, 13-H, 14-H

17-H₃ (1.15) - C-6, C-8, C-9 6-H, 9-H

18-H₃ (1.05) 4-H (2.65) C-3, C-4, C-5 3-H, 4-H

OAc-H₃ (2.05) - C=O (170.1) -

Experimental Protocols
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Detailed methodologies for the key 2D NMR experiments are provided below. These protocols

are intended as a guide and may require optimization based on the specific instrumentation

and sample concentration.

Sample Preparation
Compound: Euphoscopin B (approximately 5-10 mg)

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) (approximately 0.5

mL)

Procedure:

Weigh the sample of Euphoscopin B accurately.

Dissolve the sample in the chosen deuterated solvent in a clean NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

NMR Instrumentation
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe is recommended for optimal resolution and sensitivity.

Temperature: All experiments should be conducted at a constant temperature, typically 298

K.

2D NMR Experimental Parameters
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons (typically

through 2-3 bonds).

Pulse Program:cosygpqf (or equivalent)

Spectral Width: 10-12 ppm in both dimensions.

Number of Scans (NS): 2-4

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15594221?utm_src=pdf-body
https://www.benchchem.com/product/b15594221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Increments (TD F1): 256-512

Acquisition Time (AQ): ~0.2 s

Relaxation Delay (D1): 1-2 s

Purpose: To identify direct one-bond correlations between protons and carbons.

Pulse Program:hsqcedetgpsp (for multiplicity editing) or equivalent.

¹H Spectral Width: 10-12 ppm.

¹³C Spectral Width: 0-220 ppm.

Number of Scans (NS): 4-8

Number of Increments (TD F1): 128-256

¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

Relaxation Delay (D1): 1-2 s

Purpose: To identify long-range correlations between protons and carbons (typically over 2-4

bonds).

Pulse Program:hmbcgplpndqf (or equivalent)

¹H Spectral Width: 10-12 ppm.

¹³C Spectral Width: 0-220 ppm.

Number of Scans (NS): 8-16

Number of Increments (TD F1): 256-512

Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz.

Relaxation Delay (D1): 1.5-2.5 s
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Purpose: To identify protons that are close in space (through-space interactions), providing

information about the stereochemistry and conformation of the molecule.

Pulse Program:noesygpph (or equivalent)

Spectral Width: 10-12 ppm in both dimensions.

Number of Scans (NS): 8-16

Number of Increments (TD F1): 256-512

Mixing Time (d8): 500-800 ms (optimization may be required).

Relaxation Delay (D1): 1-2 s

Visualization of the Structural Elucidation Workflow
The following diagrams illustrate the logical workflow for the 2D NMR analysis of Euphoscopin
B.
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Analyze 1D Spectra
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2D NMR Correlation Logic

Structural Interpretation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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